琥珀酰亚胺基-4-羟基苯甲酸酯

描述

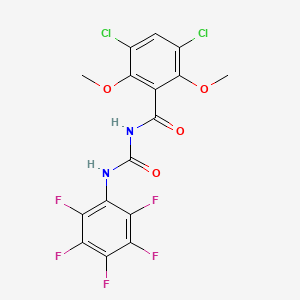

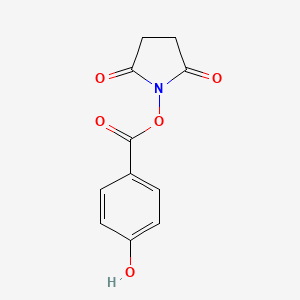

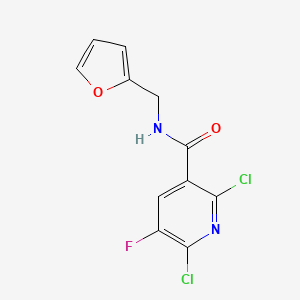

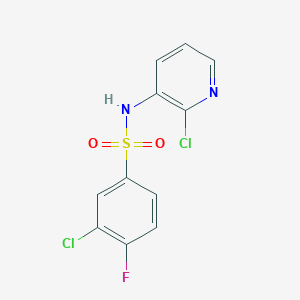

Succinimidyl-4-hydroxybenzoate (CAS Number: 70074-31-6) is a chemical compound with a molecular weight of 235.2 . Its IUPAC name is 1-[(4-hydroxybenzoyl)oxy]-2,5-pyrrolidinedione . It is stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of N-succinimidyl-4-[18F]fluorobenzoate, also known as [18F]SFB, a secondary labeling and imaging agent developed for imaging applications in Positron Emission Tomography (PET), has been fully optimized and automated .Molecular Structure Analysis

The molecular formula of Succinimidyl-4-hydroxybenzoate is C11H9NO5 . Its InChI code is 1S/C11H9NO5/c13-8-3-1-7(2-4-8)11(16)17-12-9(14)5-6-10(12)15/h1-4,13H,5-6H2 . The Canonical SMILES representation is C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O .Chemical Reactions Analysis

The synthesis of N-succinimidyl-4-[18F]fluorobenzoate involves a sequence of steps beginning with surface antigen targeting, internalisation, intracellular linker cleavage, drug release, and diffusion of the drug away from the targeted cell .Physical And Chemical Properties Analysis

Succinimidyl-4-hydroxybenzoate has a melting point of 175-176°C . Its molecular weight is 235.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 3 .科学研究应用

蛋白质的放射性碘化

琥珀酰亚胺基-4-羟基苯甲酸酯已广泛用于蛋白质的放射性碘化,这是生物偶联化学中至关重要的过程。例如,N-琥珀酰亚胺基 4-羟基-3-[131I]碘苯甲酸酯 ([131I]SHIB) 是由 4-羟基苯甲酸合成的,用于标记单克隆抗体。此方法证明了对体内肿瘤匀浆的有效特异性结合,表明其在靶向肿瘤成像和治疗中的潜力 (Vaidyanathan、Affleck 和 Zalutsky,1993)。

标记剂的放射合成

N-琥珀酰亚胺基 4-胍基甲基-3-[*I]碘苯甲酸酯 ([*I]SGMIB) 的合成是另一种重要应用,该试剂可用于内化蛋白和肽的放射性碘化。此合成涉及使用锡前体和三氟乙酸处理,代表了放射性标记的详细方案 (Vaidyanathan 和 Zalutsky,2007)。

用于 PET 成像的标记剂开发

琥珀酰亚胺基-4-羟基苯甲酸酯有助于开发用于正电子发射断层扫描 (PET) 中蛋白质放射性标记的假体基团。例如,N-琥珀酰亚胺基 3-(二叔丁基[18F]氟硅烷基)苯甲酸酯 ([18F]SiFB) 是用于蛋白质 18F 标记的高反应性基团,为传统方法提供了有效的替代方案 (Kostikov 等人,2012)。

用于放射性药物的自动化合成

琥珀酰亚胺基-4-羟基苯甲酸酯的特性促进了 N-琥珀酰亚胺基 4-[18F]氟苯甲酸酯 ([18F]SFB) 等化合物的自动化合成。这些自动化方法极大地提高了生产放射性药物的效率和可重复性,使其更易于用于临床和研究目的 (Mařı́k 和 Sutcliffe,2007)。

用于分子成像的放射性标记

该化合物在为分子成像应用标记肽和蛋白质中的作用值得注意。研究比较了不同的氟-18 标记的假体基团,包括 N-琥珀酰亚胺基-4-[18F]氟苯甲酸酯,以评估其在标记特定肽中的效率和化学选择性,证明了其在分子成像中的多功能性和实用性 (Kapty 等人,2011)。

未来方向

While specific future directions for Succinimidyl-4-hydroxybenzoate were not found in the search results, it is worth noting that 4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

作用机制

Target of Action

Succinimidyl-4-hydroxybenzoate (SHB) is a compound that has been used in the development of antibody-drug conjugates (ADCs), a class of therapeutics designed to specifically target cancer cells . The primary targets of SHB are proteins or enzymes that interact with 4-hydroxybenzoate (4-HB), a compound closely related to SHB . Two such enzymes are chorismate pyruvate-lyase (CPL) and 4-hydroxybenzoate octaprenyl-transferase .

Mode of Action

This interaction can lead to changes in cellular processes, potentially resulting in the death of the targeted cells .

Biochemical Pathways

The biochemical pathways affected by SHB are likely related to those involving 4-HB. In the bacterium Pseudarthrobacter phenanthrenivorans Sphe3, 4-HB is hydroxylated to form protocatechuate, which is then either cleaved or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle . It is possible that SHB affects similar pathways in other organisms.

Pharmacokinetics

In the context of adcs, the pharmacokinetics of the entire conjugate, including the shb linker, are important for determining the bioavailability of the cytotoxic drug .

Result of Action

The result of SHB’s action is likely dependent on the specific context in which it is used. In the case of ADCs, the action of SHB could result in the delivery of a cytotoxic drug to a specific target cell, leading to cell death .

Action Environment

The action of SHB can be influenced by various environmental factors. For instance, the stability of SHB and its conjugates may be affected by temperature and pH . Additionally, the presence of other compounds, such as 4-HB, could potentially influence the action of SHB .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-8-3-1-7(2-4-8)11(16)17-12-9(14)5-6-10(12)15/h1-4,13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYWLZQNCWMIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3042925.png)

![4-Chloro-6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B3042929.png)

![N-(2,6-dichloropyridin-3-yl)-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3042930.png)

![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)

![4-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B3042937.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)